1-Amino-2-methylbutan-2-ol
Description
The compound 1-Amino-2-methylbutan-2-ol, while not directly studied in the provided papers, is related to a class of compounds that have been investigated for various biological and chemical properties. For instance, 2-amino-butan-1-ol has been shown to retard the growth of Musca domestica larvae, with its activity being the most pronounced among similar compounds . This suggests that the structure of these amino alcohols can significantly influence biological activity.
Synthesis Analysis
The synthesis of related compounds, such as the enantiomers of 4-aminobutane-1,2,3-triol, has been achieved using carbohydrate-derived aldehydes, indicating that the synthesis of 1-Amino-2-methylbutan-2-ol could potentially be approached through similar methods . The key step in the synthesis involves the conversion of an aldehyde to an amide, which could be adapted for the synthesis of 1-Amino-2-methylbutan-2-ol.
Molecular Structure Analysis
The molecular structure of compounds closely related to 1-Amino-2-methylbutan-2-ol, such as 2,4-diamino-3-methylbutanoic acid, has been analyzed, with the identification of specific enantiomers in biological samples . This highlights the importance of stereochemistry in the biological function of these molecules, which is likely relevant to 1-Amino-2-methylbutan-2-ol as well.
Chemical Reactions Analysis
The chemical reactivity of amino alcohols has been explored in various contexts. For example, 4-amino-1-hydroxybutane-1,1-bisphosphonic acid has been determined in human urine using a derivatization method that targets the primary amino group . This indicates that the amino group in 1-Amino-2-methylbutan-2-ol could also undergo similar reactions, such as derivatization, which could be useful for its detection and analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of amino alcohols can be inferred from studies on similar compounds. For instance, the resolution of racemic acids using (R)-(-)-2-Amino-1-benzyloxybutane demonstrates the potential for amino alcohols to participate in stereoselective reactions . This suggests that 1-Amino-2-methylbutan-2-ol may also exhibit specific physical and chemical properties that could be exploited in enantioselective syntheses or resolutions.
Scientific Research Applications
Biofuel Production
1-Amino-2-methylbutan-2-ol, or isobutanol, is recognized as a leading candidate for biofuel. A study highlighted the conversion of glucose to isobutanol through a modified amino acid pathway in Escherichia coli, focusing on engineering the pathway enzymes, ketol-acid reductoisomerase and alcohol dehydrogenase, to achieve anaerobic isobutanol production with 100% theoretical yield. This work demonstrates the potential of engineering cofactor dependence to overcome obstacles in biofuel commercialization (Bastian et al., 2011).
Proteolytic Enzyme Research
1-Amino-2-methylbutan-2-ol is mentioned in the context of proteolytic enzyme (cathepsin D) research, where it was used in paper chromatography for separating dinitrophenyl (DNP) amino acids. This reflects its utility in biochemical research methodologies (Press, Porter, & Cebra, 1960).
Stereochemical Reactions
The compound plays a role in stereochemical reactions, as seen in a study where its treatment with sodium nitrite in aqueous perchloric acid produced various alcohol derivatives. This research sheds light on the reaction mechanisms and stereochemical implications in organic chemistry (Kirmse & Arold, 1970).
Chiral Synthesis
1-Amino-2-methylbutan-2-ol is useful in the chiral synthesis of compounds, as demonstrated in the preparation of optically active pheromones. This highlights its application in the synthesis of bioactive molecules (Geresh et al., 1998).
Amino Acid Conversion
A study on the Ru-catalyzed hydrogenation–decarbonylation of amino acids into primary amines indicated the conversion of l-valine into isobutylamine, with 1-amino-2-methylbutan-2-ol as a byproduct. This research contributes to understanding the conversion of renewable resources into valuable chemicals (Verduyckt et al., 2017).
Microbial Fermentation
The compound's synthesis in engineered microorganisms for pentanol isomer production, a class of chemicals with potential biofuel applications, was investigated. This demonstrates its role in advancing metabolic engineering for renewable energy sources (Cann & Liao, 2009).
properties
IUPAC Name |
1-amino-2-methylbutan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-5(2,7)4-6/h7H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYVEOGDJNQNEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20965728 | |
Record name | 1-Amino-2-methylbutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20965728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-methylbutan-2-ol | |
CAS RN |
51411-49-5 | |
Record name | 1-Amino-2-methyl-2-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51411-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Amino-2-methylbutan-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051411495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Amino-2-methylbutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20965728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-amino-2-methylbutan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.968 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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